

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane molecular structure

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Compound of Interest

Compound Name: 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

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An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of **1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane**

Executive Summary

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane, also known as tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate, is a sophisticated chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Its molecular architecture is distinguished by three key functional components: a strained, puckered cyclobutane core, a versatile 4-bromophenyl group, and a strategically placed, acid-labile tert-butyloxycarbonyl (Boc) protected amine. This unique combination of features imparts conformational rigidity and provides multiple handles for synthetic diversification, rendering it an exceptionally valuable building block. This guide provides a detailed examination of its molecular structure, physicochemical properties, and strategic applications, with a particular focus on its role in the synthesis of next-generation kinase inhibitors for high-value oncology targets such as KRAS.

The Cyclobutane Scaffold: A Resurgence in Medicinal Chemistry

Historically, the cyclobutane motif was often overlooked in drug design due to perceived synthetic challenges and inherent ring strain. However, modern synthetic methods have made these scaffolds more accessible, and medicinal chemists now increasingly leverage their

unique properties.[1] The cyclobutane ring possesses a significant strain energy of approximately 26.3 kcal/mol, which forces it to adopt a non-planar, puckered conformation to relieve torsional strain.[1][2] This three-dimensional character is highly advantageous in drug development for several reasons:

- **Conformational Restriction:** The rigid scaffold locks appended pharmacophores into specific spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[2][3]
- **Metabolic Stability:** It can serve as a metabolically robust bioisostere for more labile groups like alkenes or larger cyclic systems.[1][2]
- **Improved Physicochemical Properties:** The introduction of a cyclobutane ring can reduce planarity and increase the fraction of sp^3 -hybridized carbons (F_{sp^3}), often leading to improved solubility and pharmacokinetic profiles.[1][2]
- **Novel Vectorial Projection:** It positions substituents in distinct vectors, allowing for the exploration of new chemical space within a protein's binding pocket.[1]

These characteristics make cyclobutane derivatives, such as the title compound, powerful tools for creating novel therapeutic agents with enhanced efficacy and drug-like properties.[4][5]

Molecular Structure and Physicochemical Properties

The strategic value of **1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane** lies in the interplay of its distinct structural components.

Structural Analysis

- **The 3-Oxocyclobutane Core:** The central four-membered ring is functionalized with a ketone at the 3-position. This carbonyl group serves as a key reactive site for further modifications, such as reduction to a hydroxyl group to introduce a hydrogen bond donor/acceptor, or other nucleophilic additions. The ketone's electron-withdrawing nature also influences the reactivity of the ring.

- **The 1-(4-Bromophenyl) Substituent:** This aromatic group provides a rigid anchor for π -stacking or hydrophobic interactions within a receptor active site. The bromine atom at the para position is a critical synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the late-stage introduction of molecular complexity.
- **The N-Boc Protecting Group:** The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.^{[6][7]} Its utility stems from its remarkable stability towards a broad range of nucleophilic and basic conditions, while being readily and cleanly cleaved under mild anhydrous acidic conditions (e.g., trifluoroacetic acid in dichloromethane).^{[6][7]} This orthogonal stability is paramount in multi-step syntheses, allowing for selective reactions at other sites of the molecule before revealing the primary amine for subsequent coupling reactions.^[8]

Physicochemical Data

The key quantitative properties of the molecule are summarized below for quick reference.

Property	Value	Source
IUPAC Name	tert-butyl (1-(4-bromophenyl)-3-oxocyclobutyl)carbamate	-
CAS Number	1199556-68-7	[9]
Molecular Formula	C ₁₅ H ₁₈ BrNO ₃	[9]
Molecular Weight	340.22 g/mol	[9]
Appearance	Reported as a liquid or solid	[9]
Purity	Typically ≥95%	[9]

Exemplary Spectroscopic Characterization

While definitive characterization requires experimental analysis, the expected NMR spectroscopic signatures can be predicted based on the molecular structure. These data are crucial for reaction monitoring and quality control.

Nucleus	Functional Group	Expected Chemical Shift (δ , ppm)	Rationale
^1H NMR	Boc $-(\text{CH}_3)_3$	1.4 - 1.5 (singlet, 9H)	Highly shielded, equivalent methyl protons of the tert-butyl group.
Cyclobutane $-\text{CH}_2-$	2.5 - 3.5 (multiplets, 4H)	Protons on the strained ring, adjacent to carbonyl and quaternary carbons.	
Aromatic C-H	7.4 - 7.6 (doublets, 4H)	Classic AA'BB' splitting pattern of a 1,4-disubstituted benzene ring.	
Amine N-H	~5.0 (broad singlet, 1H)	Carbamate proton, position can vary with solvent and concentration.	
^{13}C NMR	Boc $-\text{C}(\text{CH}_3)_3$	~28	Shielded quaternary carbon of the tert-butyl group.
Boc $-\text{CH}_3$	~80	Quaternary carbon of the carbamate ester.	
Cyclobutane C-N/Ar	~60	Quaternary carbon substituted with both the amine and phenyl ring.	
Cyclobutane $-\text{CH}_2-$	~45-55	Methylene carbons of the cyclobutane ring.	
Aromatic C-Br	~122	Carbon directly attached to bromine.	
Aromatic C-H	~128-132	Aromatic carbons.	

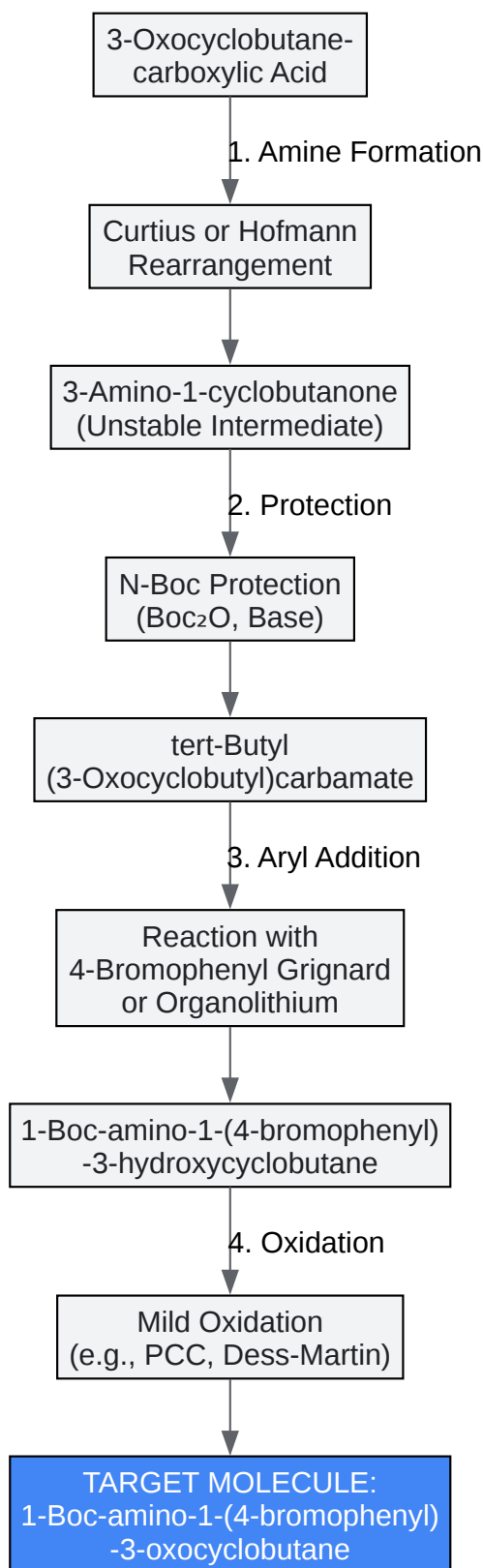
Aromatic C-C(quat)	~140	Quaternary aromatic carbon attached to the cyclobutane ring.
Carbamate C=O	~155	Carbonyl of the Boc protecting group.
Cyclobutane C=O	~205-210	Ketone carbonyl, highly deshielded.

Synthetic Strategy and Methodologies

The synthesis of complex molecules like **1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane** requires a robust and logical workflow. The presence of multiple functional groups necessitates a protection-deprotection strategy to ensure regioselectivity.

Generalized Synthetic Workflow

A plausible synthetic pathway leverages commercially available cyclobutane precursors, such as 3-oxocyclobutanecarboxylic acid.^{[10][11]} The workflow is designed to sequentially install the required functional groups while masking the reactive amine functionality until the final steps of a larger drug synthesis campaign.



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Caption: A plausible synthetic workflow for the target molecule.

Key Experimental Protocol: N-Boc Protection

This step is fundamental to the overall strategy, ensuring the amine is masked during subsequent, potentially incompatible chemical transformations. The protocol below is a representative, self-validating procedure for this key step.

Objective: To protect the amine of a precursor like 3-aminocyclobutanone with a tert-butyloxycarbonyl (Boc) group.

Methodology:

- **Reaction Setup:** Dissolve the amine precursor (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir for 10 minutes at room temperature. The base scavenges the acid byproduct of the reaction.
- **Reagent Addition:** Add di-tert-butyl dicarbonate (Boc_2O , 1.1 eq), either as a solid or dissolved in a small amount of the reaction solvent, dropwise to the stirring solution at 0 °C (ice bath).
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.
- **Workup:** Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH_4Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure N-Boc protected product.^[7]

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block for constructing them. Its structure is particularly well-suited for the synthesis of kinase inhibitors.

Case Study: A Scaffold for KRAS Inhibitors

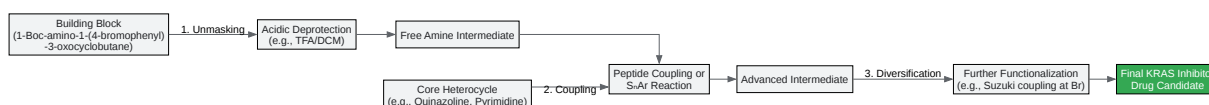
The KRAS protein is a central node in cell signaling pathways (e.g., RAS/MAPK) that regulate cell growth and survival.^[12] Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, lung, and colorectal cancers, making it a "holy grail" target for oncology drug development.^{[12][13]} For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for its natural substrate, GTP.^{[12][14]}

The breakthrough discovery of a covalent binding pocket in the KRAS G12C mutant has led to the approval of inhibitors like sotorasib and adagrasib.^[12] This success has spurred intense efforts to target other mutations, such as G12D, which is prevalent in pancreatic cancer.^{[12][13]}

The molecular structure of **1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane** is ideally suited for constructing these advanced inhibitors. The rigid cyclobutane core acts as a non-planar scaffold that projects the 4-bromophenyl group into a specific region of the protein, while the amine (after deprotection) serves as an attachment point for coupling to a core heterocyclic moiety that often binds in the main pocket.

Logical Workflow in Inhibitor Synthesis

The utility of the building block in a drug discovery program can be visualized as a logical progression from intermediate to final drug candidate.



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Caption: Logical flow from building block to a final drug candidate.

This modular approach allows researchers to rapidly synthesize libraries of related compounds by varying the core heterocycle or by diversifying the bromophenyl group, enabling systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.^{[13][15]}

Conclusion

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane is a masterful example of modern chemical design for pharmaceutical applications. Its structure is not a random assortment of atoms but a carefully considered architecture that provides solutions to long-standing challenges in medicinal chemistry. The strained cyclobutane ring offers a rigid, three-dimensional scaffold that enhances drug-like properties. The orthogonal Boc-protecting group facilitates controlled, multi-step synthetic routes, while the bromophenyl moiety opens the door to extensive late-stage diversification. Its demonstrated utility in the pursuit of inhibitors for high-priority targets like KRAS underscores its importance and guarantees its continued relevance for researchers and scientists dedicated to the discovery of novel therapeutics.

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